![molecular formula C5H5NO3S B2754468 2-(1,2-Thiazol-3-yloxy)acetic acid CAS No. 2126159-57-5](/img/structure/B2754468.png)
2-(1,2-Thiazol-3-yloxy)acetic acid
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Overview
Description
2-(1,2-Thiazol-3-yloxy)acetic acid (TTA) is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. TTA is a thiazole derivative that has been shown to modulate various cellular pathways and has potential applications in the fields of pharmacology, biochemistry, and medicine. In
Scientific Research Applications
- Thiazole derivatives, including 2-(1,2-Thiazol-3-yloxy)acetic acid, exhibit antimicrobial properties. These compounds have been investigated for their effectiveness against bacteria, fungi, and other microorganisms .
- Thiazoles play a crucial role in several clinically used anticancer drugs. For instance, Dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone all contain the thiazole nucleus .
- Some thiazole derivatives, including those related to 2-(1,2-Thiazol-3-yloxy)acetic acid, exhibit anti-inflammatory effects. These compounds may have potential therapeutic applications in managing inflammatory conditions .
- Certain thiazole derivatives demonstrate antiviral activity. Research into the antiviral potential of 2-(1,2-Thiazol-3-yloxy)acetic acid could aid in combating viral infections .
- Thiazoles serve as parent compounds for various chemical agents, including biocides and fungicides. Investigating the efficacy of 2-(1,2-Thiazol-3-yloxy)acetic acid in controlling microbial growth could be valuable .
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory Properties
Antiviral Activity
Biocides and Fungicides
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole compounds can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole compounds have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The chemical properties of thiazole compounds, such as their solubility and reactivity, can be influenced by environmental conditions .
properties
IUPAC Name |
2-(1,2-thiazol-3-yloxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c7-5(8)3-9-4-1-2-10-6-4/h1-2H,3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSSFUAQFNUBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Thiazol-3-yloxy)acetic acid |
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